2-Isopropoxy-4-methoxybenzonitrile
Overview
Description
2-Isopropoxy-4-methoxybenzonitrile is a chemical compound that is widely used in scientific research. It belongs to the class of organic compounds known as methoxybenzenes. This compound has several applications in the field of chemistry, biology, and pharmacology.
Mechanism Of Action
The mechanism of action of 2-isopropoxy-4-methoxybenzonitrile is not well understood. However, it is believed that this compound acts as a nucleophile and can undergo various chemical reactions. It can also interact with biological molecules and affect their function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-isopropoxy-4-methoxybenzonitrile are not well studied. However, it has been reported to have antifungal and antibacterial activity. This compound has also been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-isopropoxy-4-methoxybenzonitrile in lab experiments is its availability and low cost. This compound is also relatively stable and can be stored for long periods of time. However, its low solubility in water can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 2-isopropoxy-4-methoxybenzonitrile in scientific research. One area of interest is the development of new drugs based on this compound. It has also been suggested that this compound could be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the potential applications of 2-isopropoxy-4-methoxybenzonitrile in scientific research.
Scientific Research Applications
2-Isopropoxy-4-methoxybenzonitrile is widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the development of new drugs, agrochemicals, and materials. This compound is also used in the synthesis of fluorescent dyes and as a precursor for the preparation of various organic compounds.
properties
IUPAC Name |
4-methoxy-2-propan-2-yloxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(2)14-11-6-10(13-3)5-4-9(11)7-12/h4-6,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPIIINJIJFELA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627784 | |
Record name | 4-Methoxy-2-[(propan-2-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-4-methoxybenzonitrile | |
CAS RN |
548472-47-5 | |
Record name | 4-Methoxy-2-[(propan-2-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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